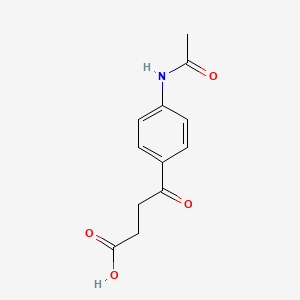
4-(4-Acetamidophenyl)-4-oxobutanoic acid
Cat. No. B1267517
M. Wt: 235.24 g/mol
InChI Key: GVHXQQMLYHDQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06624196B2
Procedure details


To a flask charged with anhydrous aluminum chloride (128.1 g, 0.961 mol) was added dropwise neat dimethylformamide (21 mL, 0.27 mol) at a rate such that the internal temperature remained below 70° C. The resulting mixture was thoroughly mixed. To the stirred thick mixture was added in ten portions a mixture of acetanilide (13.53 g, 0.100 mol) and succinic anhydride (10.01 g, 0.100 mol) that had been preground together with a mortar and pestle. The addition rate was controlled to keep the internal temperature at less than or equal to 72° C. The resulting mixture was stirred at 65° C. to 70° C. for 1.25 hours, then poured hot onto ice (1.0 kg). The mixture was acidified with concentrated hydrochloric acid (60 mL), and the resulting solids were filtered. The filtercake was washed with 0.05 M hydrocloric acid and allowed to air dry overnight. The filtercake was suspended in hot water (93 mL), methanol (120 mL) was added, and the hot cloudy solution was gravity filtered. The filtrate was boiled down to 100 mL volume and allowed to cool. The solids were filtered, washed with water-methanol, and dried in vacuo to give 10.03 g of 4-(4-acetylamino-phenyl)-4-oxo-butyric acid as a tan solid.





Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].CN(C)C=O.[C:10]([NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:12])[CH3:11].[C:20]1(=[O:26])[O:25][C:23](=[O:24])[CH2:22][CH2:21]1>Cl>[C:10]([NH:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:26])[CH2:21][CH2:22][C:23]([OH:25])=[O:24])=[CH:16][CH:15]=1)(=[O:12])[CH3:11] |f:0.1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
128.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
13.53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10.01 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC(=O)O1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 65° C. to 70° C. for 1.25 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
remained below 70° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting mixture was thoroughly mixed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the stirred thick mixture was added in ten portions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at less than or equal to 72° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured hot onto ice (1.0 kg)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtercake was washed with 0.05 M hydrocloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to air dry overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
methanol (120 mL) was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water-methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)C(CCC(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.03 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
